3-(1H-pyrazol-4-yl)prop-2-enoic acid
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Overview
Description
3-(1H-pyrazol-4-yl)prop-2-enoic acid is an organic compound with the molecular formula C6H6N2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-4-yl)prop-2-enoic acid typically involves the reaction of pyrazole derivatives with acrylic acid or its derivatives. One common method is the Knoevenagel condensation reaction, where pyrazole is reacted with malonic acid derivatives in the presence of a base such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Knoevenagel condensation reaction to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-4-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming propanoic acid derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Propanoic acid derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-(1H-pyrazol-4-yl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-4-yl)prop-2-enoic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Pyrazol-4-yl)prop-2-enoic acid: Similar structure but with different substitution patterns on the pyrazole ring.
3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid: Contains a phenyl group on the pyrazole ring, leading to different chemical properties and reactivity
Uniqueness
3-(1H-pyrazol-4-yl)prop-2-enoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Biological Activity
3-(1H-pyrazol-4-yl)prop-2-enoic acid is a pyrazole derivative that has garnered attention in biological research for its potential therapeutic applications. This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections will delve into its mechanisms of action, research findings, and case studies that highlight its biological significance.
Chemical Structure and Properties
This compound features a unique substitution pattern that imparts distinct chemical reactivity and biological activity. Its structure includes a pyrazole ring attached to a prop-2-enoic acid backbone, which is crucial for its interaction with various biological targets.
The mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific enzymes and receptors, modulating their activity. This interaction may involve:
- Enzyme Inhibition : The compound may inhibit the activity of enzymes involved in inflammatory and cancer pathways by binding to their active sites.
- Receptor Modulation : It may also affect receptor functions by interacting with specific binding sites, leading to changes in cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in several studies. It appears to reduce inflammation markers and can potentially be used in treating inflammatory diseases .
Anticancer Effects
Several studies have investigated the anticancer potential of this compound:
- Cell Viability Assays : In vitro studies using cancer cell lines (e.g., A549 human lung adenocarcinoma cells) have shown that this compound can reduce cell viability significantly. For instance, certain derivatives exhibited IC50 values indicating potent cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .
- Combination Therapy : The compound has been evaluated in combination with established chemotherapeutics like doxorubicin and cisplatin, showing enhanced efficacy and reduced side effects in preclinical models .
Study on Antioxidant and Chemopreventive Effects
A pioneering study explored the chemopreventive effects of related pyrazole compounds on genetic integrity and immune responses. The findings indicated that these compounds could enhance splenic phagocytosis and induce apoptosis in cancer cells, suggesting a multifaceted approach to cancer prevention .
Structure-Based Design Research
Recent structure-based design studies have focused on developing covalent inhibitors based on the pyrazole scaffold. These inhibitors showed selective activity against specific cancer pathways, indicating the potential for targeted therapies using pyrazole derivatives like this compound .
Research Findings Summary Table
Properties
IUPAC Name |
3-(1H-pyrazol-4-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)2-1-5-3-7-8-4-5/h1-4H,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHPQYQBAOMCNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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